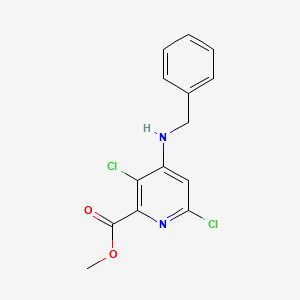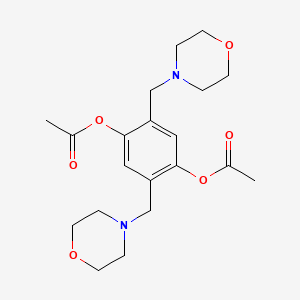
2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate is a chemical compound that features a phenylene core substituted with morpholinomethyl groups and acetate esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate typically involves the reaction of 2,5-diformyl-1,4-phenylene diacetate with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the morpholinomethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The morpholinomethyl groups can be oxidized to form corresponding N-oxides.
Reduction: The acetate esters can be reduced to alcohols under suitable conditions.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.
Major Products
Oxidation: N-oxides of the morpholinomethyl groups.
Reduction: Alcohol derivatives of the phenylene core.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholinomethyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The acetate esters may also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A bio-based diol with applications in polymer synthesis.
2,5-Bis(dimethylaminomethyl)furan: Used in the synthesis of dyes and pigments.
2,5-Bis(methylallyl thioester)-thiadiazole: A high refractive index monomer used in advanced materials.
Uniqueness
2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate is unique due to the presence of both morpholinomethyl groups and acetate esters, which confer distinct chemical reactivity and potential biological activity
Propriétés
IUPAC Name |
[4-acetyloxy-2,5-bis(morpholin-4-ylmethyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-15(23)27-19-11-18(14-22-5-9-26-10-6-22)20(28-16(2)24)12-17(19)13-21-3-7-25-8-4-21/h11-12H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULGVVGGHWAPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1CN2CCOCC2)OC(=O)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

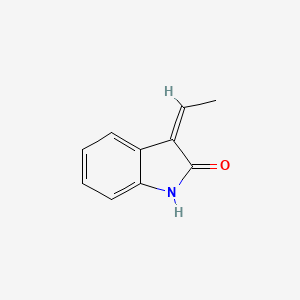
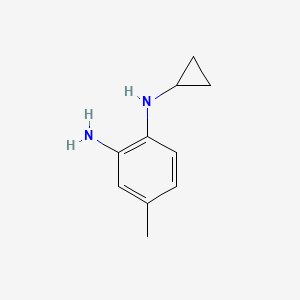
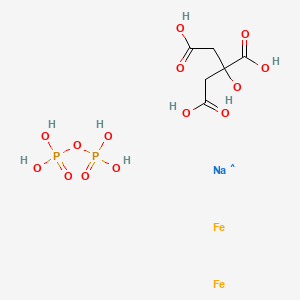
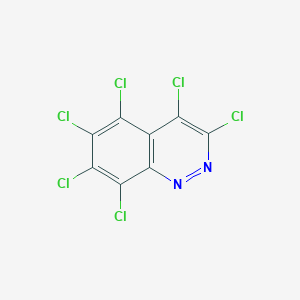
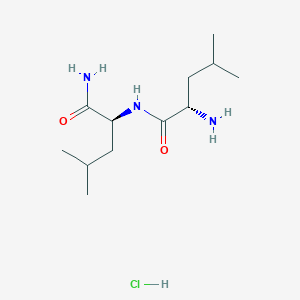

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
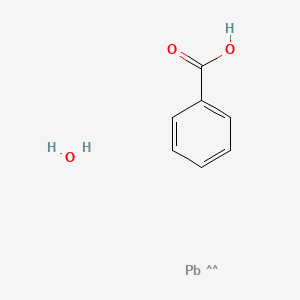


![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
